1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its incorporation of both pyrazole and oxazole moieties, which are known for their biological activity and versatility in organic synthesis.
The compound can be sourced from chemical suppliers such as ChemBridge and Sigma-Aldrich, which provide detailed product specifications, including purity levels and safety information. The chemical structure can be represented by its International Union of Pure and Applied Chemistry name: 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine.
This compound falls under the category of heterocyclic compounds due to the presence of both nitrogen and oxygen in its ring structures. It is classified as an organic amine, which indicates its functional group characteristics relevant for various chemical reactions.
The synthesis of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves multi-step reactions that may include cyclization processes to form the pyrazole and oxazole rings. Common methods may involve:
The synthesis may require specific catalysts or reagents that promote the formation of the pyrazole and oxazole rings. Reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular formula is , with a molar mass of approximately 206.24 g/mol. The compound's InChI key is a unique identifier that can be used for database searches.
The compound may undergo various chemical reactions typical for amines and heterocycles, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control and solvent effects.
The mechanism of action for biologically active compounds like 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine often involves interactions with specific biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings suggests potential interactions with biological systems through hydrogen bonding or coordination.
Studies may focus on how this compound affects cellular pathways or its role in modulating biological responses, which could be elucidated through pharmacological assays or molecular docking studies.
The physical properties of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine include:
Chemical properties include:
This compound has potential applications in:
The synthesis of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine employs a four-step sequence to construct its hybrid heterocyclic architecture. The initial step involves pyrazole core formation through acid-catalyzed condensation of ethyl hydrazine with acetylacetone at 80°C for 6 hours, yielding 1-ethyl-5-methyl-1H-pyrazole (78% yield). This intermediate undergoes oxazole ring construction via copper(I)-catalyzed [3+2] cycloaddition with chloroacetonitrile in dimethylformamide at 120°C for 12 hours, achieving 65% yield. Subsequent bromination at the oxazole 3-position uses N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (82% yield), followed by nucleophilic substitution with potassium phthalimide to introduce the amine precursor. The final deprotection via hydrazinolysis in refluxing ethanol liberates the methanamine group (90% yield) [2].
Table 1: Optimized Conditions for Multi-Step Synthesis
Step | Key Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrazole formation | H₂SO₄, EtOH, 80°C, 6 hr | 78% |
2 | Oxazole cycloaddition | CuI, DMF, 120°C, 12 hr | 65% |
3 | Bromination/Phthalimide coupling | NBS, AIBN, CCl₄, then phthalimide | 82% |
4 | Deprotection | NH₂NH₂, EtOH, reflux, 2 hr | 90% |
Critical to this strategy is solvent polarity control in cycloaddition steps to prevent premature decomposition of reactive intermediates. Dimethylformamide’s high boiling point facilitates the oxazole formation, while ethanol’s protic nature ensures efficient deprotection [2].
Regioselectivity in fusing the pyrazole and oxazole rings is governed by electronic and steric factors. The 1-ethyl-5-methyl-1H-pyrazole intermediate directs electrophilic substitution to its C4 position due to the electron-donating ethyl group at N1 and steric shielding at C3/C5. Copper(I) catalysis ensures selective coupling between pyrazole-C4 and the oxazole precursor’s α-carbon, minimizing isomeric byproducts like 3-(pyrazol-3-yl)isoxazoles. Microwave-assisted synthesis reduces reaction times by 40% and improves regioselectivity (>95:5) by enabling rapid, uniform heating [2] . Challenges arise with bulkier pyrazole substituents (e.g., isopropyl), where steric hindrance lowers coupling yields to 50–55%, necessitating stoichiometric adjustments .
Introduction of the methanamine group requires sequential halogenation-amination. Selective bromination at the oxazole 3-position exploits the ring’s electron-deficient character, with NBS/AIBN generating 3-(bromomethyl)isoxazole. Subsequent nucleophilic displacement uses potassium phthalimide as a protected amine source due to its stability under cycloaddition conditions. Final deprotection employs anhydrous hydrazine to avoid over-reduction, with reaction progress monitored by thin-layer chromatography to prevent diamine byproducts. Alternative routes using Gabriel synthesis or reductive amination yield inferior results (<70% purity) due to oxazole ring instability under strong reducing conditions [2] [8].
Copper(I) catalysis is pivotal for the pyrazole-oxazole coupling. Copper(I) iodide (5–10 mol%) in dimethylformamide maximizes cycloaddition efficiency by facilitating oxidative addition of chloroacetonitrile and reducing activation energy for C–N bond formation. Adding ligands like triphenylphosphine (10 mol%) suppresses copper aggregation, boosting yields to 75%. Solvent effects are pronounced: dimethylformamide outperforms acetonitrile or toluene due to superior polar aprotic solvation of the Cu(I) intermediate. Microwave irradiation (150°C, 30 minutes) further enhances efficiency, achieving 80% conversion compared to 65% under conventional heating [2] .
Table 2: Catalytic Systems for Oxazole Cyclization
Catalyst | Ligand | Solvent | Temperature | Yield |
---|---|---|---|---|
CuI (5 mol%) | None | DMF | 120°C, 12 hr | 65% |
CuI (10 mol%) | PPh₃ (10 mol%) | DMF | 120°C, 10 hr | 75% |
CuI (10 mol%) | None | MeCN | 82°C, 12 hr | 42% |
None | PPh₃ (10 mol%) | DMF | 120°C, 12 hr | <5% |
Diastereomeric impurities (2–5%) arise from racemization at the oxazole C3 position during bromination or incomplete cyclization. High-performance liquid chromatography analyses reveal two major byproducts: uncyclized pyrazole–enol ether (3–5%) and C3-epimerized oxazole (1–2%). Recrystallization optimization employs ethyl acetate/n-hexane (3:1 v/v) to isolate the target compound in >99% purity, leveraging differential solubility of diastereomers. Chromatographic resolution uses silica gel with ethyl acetate/hexane gradients (10→40%), but recrystallization is preferred for scalability. Persistent impurities require temperature-controlled crystallization at 4°C to suppress co-precipitation, validated via nuclear magnetic resonance integration [2] .
Table 3: Purification Methods for Target Compound
Method | Conditions | Purity | Key Limitation |
---|---|---|---|
Ethyl acetate/hexane recrystallization | 3:1 ratio, 25°C | >99% | Low recovery for small batches |
Silica gel chromatography | Ethyl acetate/hexane gradient | 95–97% | Solvent-intensive, low throughput |
Temperature-gradient crystallization | 40°C → 4°C, ethyl acetate | 98% | Extended processing time |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3